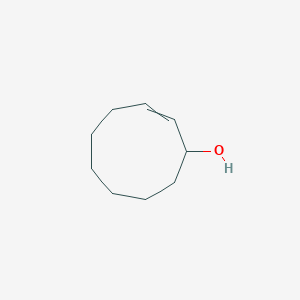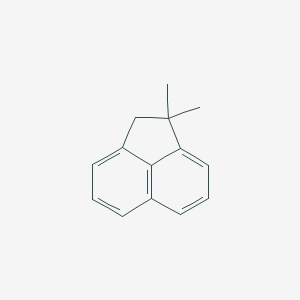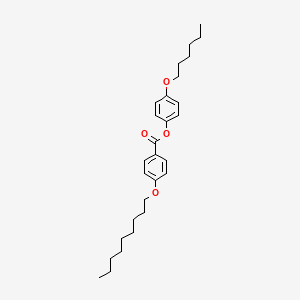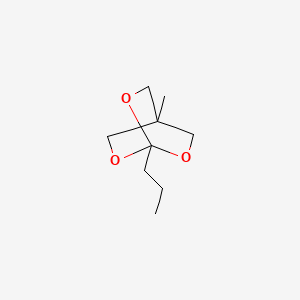
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- is a chemical compound with a unique bicyclic structure. This compound is known for its stability and versatility in various chemical reactions. It is often used as a building block in organic synthesis and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- typically involves the reaction of a suitable precursor with a Lewis acid catalyst. One common method is the ionic Diels–Alder reaction, where 1-vinyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane adds to 1,3-dienes at low temperatures under Lewis acid catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for catalysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group in various chemical reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a reagent in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form stable complexes with various substrates, facilitating different chemical transformations. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
- (1-methyl-2,6,7-trioxabicyclo(2.2.2)octan-4-yl)methanol
Uniqueness
2,6,7-Trioxabicyclo(2.2.2)octane, 4-methyl-1-propyl- is unique due to its specific bicyclic structure and the presence of multiple oxygen atoms, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
60028-15-1 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
4-methyl-1-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H16O3/c1-3-4-9-10-5-8(2,6-11-9)7-12-9/h3-7H2,1-2H3 |
Clé InChI |
NAMVLDMVIBVZTB-UHFFFAOYSA-N |
SMILES canonique |
CCCC12OCC(CO1)(CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)

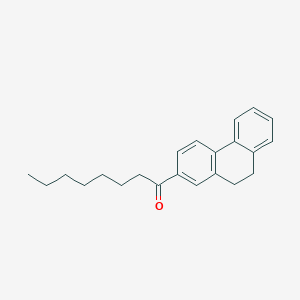


![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
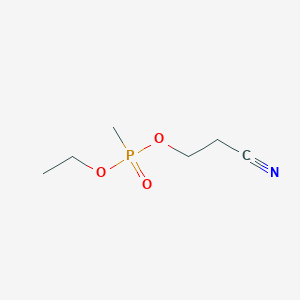
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
